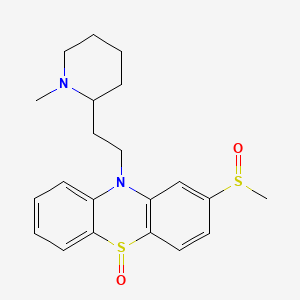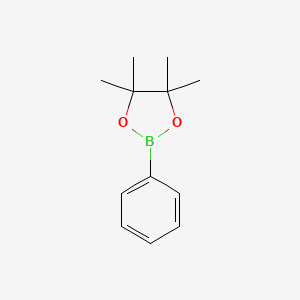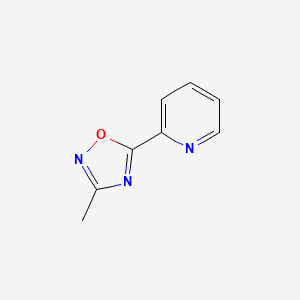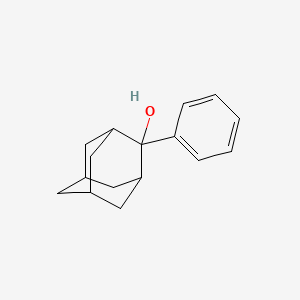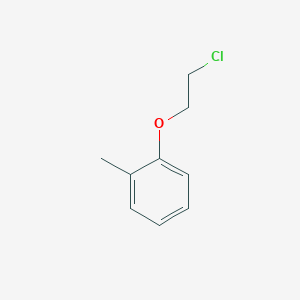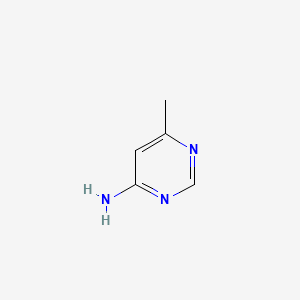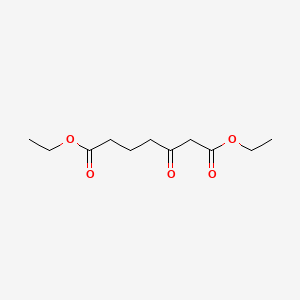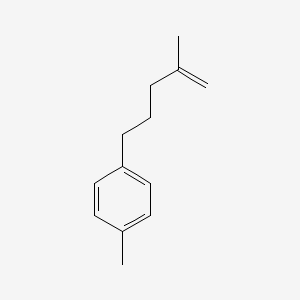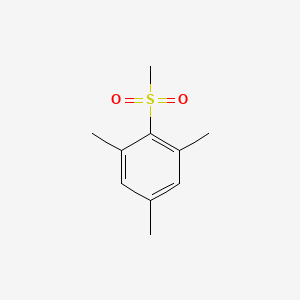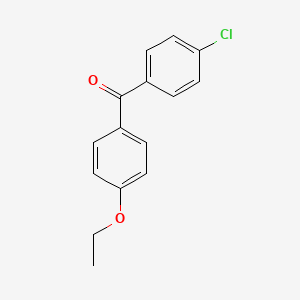
4-Chloro-4'-ethoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4'-ethoxybenzophenone is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
4-Chloro-4’-ethoxybenzophenone is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds It is known to be involved in the synthesis of dapagliflozin, a drug used for the treatment of type-2 diabetes . Dapagliflozin is a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor .
Mode of Action
The mode of action of 4-Chloro-4’-ethoxybenzophenone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, in the synthesis of dapagliflozin, it is used as a starting material
Biochemical Pathways
It is known to be involved in the synthesis of dapagliflozin, which affects the sglt2 pathway . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys. Inhibition of SGLT2 by dapagliflozin leads to a decrease in blood glucose levels .
Result of Action
As an intermediate in the synthesis of dapagliflozin, its ultimate effect would be the reduction of blood glucose levels in patients with type-2 diabetes .
Action Environment
The action, efficacy, and stability of 4-Chloro-4’-ethoxybenzophenone can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the desired product .
Biochemische Analyse
Biochemical Properties
4-Chloro-4’-ethoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, which help in understanding its interaction with different biomolecules . The compound’s interaction with enzymes and proteins can influence its reactivity and stability in biochemical reactions.
Cellular Effects
The effects of 4-Chloro-4’-ethoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the vibrational fine structure for n-pi* and pi-pi* transitions, which can impact cellular processes . These changes can lead to variations in cell behavior and function.
Molecular Mechanism
At the molecular level, 4-Chloro-4’-ethoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s photophysical parameters, such as UV absorption and emission, provide insights into its molecular interactions and mechanisms . These interactions are crucial for understanding how the compound influences biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-ethoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits different photophysical parameters in polar and non-polar solvents, which can affect its stability and reactivity over time . These temporal changes are essential for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-ethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s photophysical properties can change with concentration, which can influence its effects in vivo . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in animal models.
Metabolic Pathways
4-Chloro-4’-ethoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and degradation. The compound’s metabolic pathways can affect its overall activity and function in biological systems . These interactions are important for understanding how the compound is processed and utilized in the body.
Transport and Distribution
The transport and distribution of 4-Chloro-4’-ethoxybenzophenone within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that the compound’s photophysical parameters can vary in different solvents, which can affect its transport and distribution in biological systems . Understanding these factors is essential for determining the compound’s efficacy and safety.
Subcellular Localization
The subcellular localization of 4-Chloro-4’-ethoxybenzophenone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound’s photophysical properties can influence its localization within cells . These factors are crucial for understanding how the compound exerts its effects at the subcellular level.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCDWCVSBFUOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351893 |
Source


|
| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71783-49-8 |
Source


|
| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)
